molecular formula C12H26O4 B8813739 1,1,8,8-Tetramethoxyoctane CAS No. 7142-84-9

1,1,8,8-Tetramethoxyoctane

Cat. No. B8813739
CAS RN: 7142-84-9
M. Wt: 234.33 g/mol
InChI Key: TXGHOSDIGLWWFE-UHFFFAOYSA-N
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Patent
US04769464

Procedure details

When the formation of the acetal is complete, the solution is neutralized under cold conditions and diluted with water. In the course of this, 1,1,8,8-tetramethoxyoctane separates out as a water-insoluble oil; it is separated off and the remaining solution is extracted with petroleum ether. The product phases are combined, freed from petroleum ether and fractionated in vacuo. This gives 322 g of 1,1,8,8-tetramethoxyoctane boiling at 147°-149° C./30, corresponding to 91.7% of theory.
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10](OC)[O:11]C>O>[CH:10](=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[O:2]

Inputs

Step One
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCCCC(OC)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it is separated off
EXTRACTION
Type
EXTRACTION
Details
the remaining solution is extracted with petroleum ether

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.